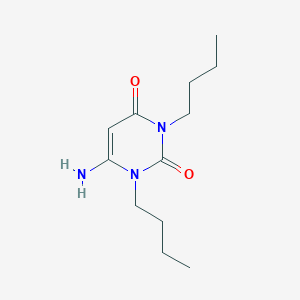

6-Amino-1,3-dibutyluracil

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1,3-dibutylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-3-5-7-14-10(13)9-11(16)15(12(14)17)8-6-4-2/h9H,3-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCRYNNIDGUZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=O)N(C1=O)CCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433822 | |

| Record name | 1,3-di-n-butyl-6-aminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41862-16-2 | |

| Record name | 6-Amino-1,3-dibutyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41862-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-di-n-butyl-6-aminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Enigmatic Potential: A Technical Guide to the Presumed Mechanism of Action of 6-Amino-1,3-dibutyluracil

Preamble: Navigating the Knowns and Unknowns

For researchers and drug development professionals, the exploration of novel chemical entities is a journey into uncharted territory. 6-Amino-1,3-dibutyluracil represents one such frontier. As of the current scientific landscape, direct, in-depth research delineating the specific mechanism of action of 6-Amino-1,3-dibutyluracil in biological systems is notably scarce. However, the uracil scaffold, and specifically the 6-aminouracil core, is a well-trodden path in medicinal chemistry, offering a wealth of information from which we can extrapolate and formulate robust hypotheses.

This technical guide is structured to provide a comprehensive overview of the potential mechanisms of action of 6-Amino-1,3-dibutyluracil. By examining the established biological activities of its close structural analogs, primarily 6-amino-1,3-dimethyluracil and other 6-aminouracil derivatives, we can construct a scientifically grounded framework for understanding and investigating this compound. This document will delve into the known biological targets of the 6-aminouracil class, propose signaling pathways that may be modulated, and provide detailed experimental protocols to empower researchers to validate these hypotheses.

The 6-Aminouracil Scaffold: A Privileged Structure in Drug Discovery

The 6-aminouracil core is considered a "privileged scaffold" in medicinal chemistry. This is due to its structural resemblance to endogenous nucleobases, allowing it to interact with a variety of biological targets. These derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects.[1][2][3] The substituents at the 1, 3, and 5 positions of the uracil ring play a crucial role in determining the specific biological activity and potency of the molecule. In the case of 6-Amino-1,3-dibutyluracil, the dibutyl groups at the N1 and N3 positions are expected to significantly influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.

Potential Mechanisms of Action: An Evidence-Based Extrapolation

Based on the activities of related compounds, we can hypothesize several primary mechanisms through which 6-Amino-1,3-dibutyluracil may exert its effects in biological systems.

Inhibition of Uridine Phosphorylase: A Gateway to Modulating Nucleotide Metabolism

A prominent and well-documented mechanism of action for uracil analogs is the inhibition of uridine phosphorylase (UPase).[4][5] This enzyme is a key player in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[5]

Causality of Experimental Choice: By inhibiting UPase, a compound can increase endogenous levels of uridine. Elevated uridine levels have been shown to have a cytoprotective effect, particularly in mitigating the toxicity of fluoropyrimidine-based chemotherapy, such as 5-fluorouracil (5-FU).[4] Therefore, investigating the UPase inhibitory activity of 6-Amino-1,3-dibutyluracil is a logical first step in elucidating its mechanism of action, especially in the context of cancer therapy.

A synthetic inhibitor of human uridine phosphorylase-1 (hUP1), CPBMF65, has been shown to reduce the proliferation of hepatocellular carcinoma cells.[6] This suggests that targeting this enzyme can have direct anti-proliferative effects.

Proposed Signaling Pathway: Uridine Phosphorylase Inhibition

Caption: Proposed inhibition of Uridine Phosphorylase by 6-Amino-1,3-dibutyluracil.

Anti-inflammatory Activity: Modulation of Pro-inflammatory Cytokine Production

Several 6-aminouracil derivatives have been reported to possess anti-inflammatory properties.[7][8] The underlying mechanism often involves the suppression of pro-inflammatory mediators. For instance, some pyrimidine derivatives have been shown to inhibit the production of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated cells.[9]

Causality of Experimental Choice: To investigate the anti-inflammatory potential of 6-Amino-1,3-dibutyluracil, a standard in vitro assay using LPS-stimulated macrophages (like RAW 264.7 cells) is a robust and well-established model. Measuring the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as nitric oxide (NO), provides a clear indication of the compound's anti-inflammatory efficacy. The potential mechanism could involve the inhibition of key signaling pathways like NF-κB and MAPKs, which are central to the inflammatory response.[10]

Experimental Workflow: Assessing Anti-inflammatory Activity

Caption: Workflow for evaluating the anti-inflammatory effects of 6-Amino-1,3-dibutyluracil.

Antiviral Activity: A Potential Role as a Nucleoside Analog Precursor

6-aminouracil derivatives are pivotal intermediates in the synthesis of nucleoside analogs, which form the backbone of many antiviral therapies.[11][12] These analogs can interfere with viral replication by inhibiting viral polymerases or by being incorporated into the growing viral DNA or RNA chain, leading to chain termination.[13]

Causality of Experimental Choice: Given the structural similarity of the 6-aminouracil core to natural nucleobases, it is plausible that 6-Amino-1,3-dibutyluracil itself or its metabolites could exhibit antiviral activity. To test this hypothesis, a panel of viral replication assays should be employed. The choice of viruses would depend on the specific therapeutic area of interest, but could include influenza virus, hepatitis B virus, or coronaviruses.[12][14] The assay would typically involve infecting a suitable cell line with the virus in the presence of varying concentrations of the compound and then quantifying the extent of viral replication.

Quantitative Data on Related 6-Aminouracil Derivatives

While specific quantitative data for 6-Amino-1,3-dibutyluracil is not available, the following table summarizes relevant data for related compounds to provide a reference for expected potency.

| Compound/Derivative Class | Biological Activity | Target/Assay | Reported Potency (IC₅₀/EC₅₀) | Reference |

| Diethyl 1,3-dicyclohexyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate (ZL-5010) | Anti-inflammatory | Inhibition of IL-1β production | 10 µmol/L | [9] |

| Diethyl 1,3-dicyclohexyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate (ZL-5010) | Anti-inflammatory | Inhibition of TNF-α production | 20 µmol/L | [9] |

| 6-hydroxy-4-methyl-1H-pyridin-2-one-3-carbonitrile | Uridine Phosphorylase Inhibition | hUP1 enzyme inhibition | Not specified | [4] |

| Amino Derivatives of Diaryl Pyrimidines | Anti-inflammatory | Inhibition of IL-6 production | IC₅₀ = 18.45 µM (for compound 6e) | [15] |

| Amino Derivatives of Diaryl Pyrimidines | Anti-inflammatory | Inhibition of NO production | IC₅₀ = 0.37 µM (for compound 6c) | [15] |

Experimental Protocols: A Guide to Mechanistic Studies

The following are detailed, step-by-step methodologies for key experiments to investigate the proposed mechanisms of action of 6-Amino-1,3-dibutyluracil.

Protocol 1: Human Uridine Phosphorylase (hUP1) Inhibition Assay

Objective: To determine if 6-Amino-1,3-dibutyluracil can inhibit the enzymatic activity of recombinant human uridine phosphorylase-1.

Methodology:

-

Reagents and Materials:

-

Recombinant human UPase-1

-

Uridine (substrate)

-

Potassium phosphate buffer

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading at 290 nm

-

6-Amino-1,3-dibutyluracil (test compound)

-

Known UPase inhibitor (positive control, e.g., 5-benzylacyclouridine)

-

DMSO (vehicle)

-

-

Procedure:

-

Prepare a stock solution of 6-Amino-1,3-dibutyluracil in DMSO. Create a series of dilutions in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Varying concentrations of 6-Amino-1,3-dibutyluracil (or positive/vehicle control)

-

Recombinant hUP1 enzyme

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate, uridine.

-

Immediately measure the change in absorbance at 290 nm over time. The conversion of uridine to uracil results in a decrease in absorbance at this wavelength.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and determine the IC₅₀ value.

-

Protocol 2: In Vitro Anti-inflammatory Assay in Macrophages

Objective: To assess the ability of 6-Amino-1,3-dibutyluracil to suppress the production of pro-inflammatory mediators in LPS-stimulated macrophages.

Methodology:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various non-toxic concentrations of 6-Amino-1,3-dibutyluracil for 2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group (DMSO + LPS) and an unstimulated control group.

-

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Read the absorbance at 540 nm and calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Use the collected supernatant to measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

-

-

-

Data Analysis:

-

Normalize the data to the vehicle control group.

-

Determine the IC₅₀ value for the inhibition of each inflammatory mediator.

-

Conclusion and Future Directions

While direct evidence for the mechanism of action of 6-Amino-1,3-dibutyluracil remains to be established, the rich pharmacology of the 6-aminouracil scaffold provides a strong foundation for targeted investigation. The most probable mechanisms involve the inhibition of uridine phosphorylase and the modulation of inflammatory pathways. The experimental protocols detailed in this guide offer a clear path forward for researchers to elucidate the precise biological activities of this intriguing molecule. Future studies should also focus on its potential as a precursor for novel nucleoside analogs with antiviral or anticancer properties, as well as comprehensive in vivo studies to validate the in vitro findings and assess its pharmacokinetic and safety profiles.

References

-

Hebei Guangxing Chemical Industry Co., Ltd. (n.d.). 6-Amino-1,3-Dimethyluracil. Retrieved from [Link]

-

Hurd, E. R., & Ziff, M. (1968). Studies on the Anti-Inflammatory Action of 6-mercaptopurine. Journal of Experimental Medicine, 128(4), 785–800. [Link]

- Google Patents. (1975). US3923807A - 6-Aminouracil derivatives.

-

Di Profio, F., et al. (2021). In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2. Viruses, 13(11), 2279. [Link]

-

Yavari, I., et al. (2009). Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. Helvetica Chimica Acta, 92(11), 2345-2350. [Link]

- Google Patents. (2022). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.

-

Hebei Guangxing Chemical Co., Ltd. (n.d.). 6 Amino 1 3 Dimethyluracil Pharmaceutical Applications. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-1,3-dimethyluracil. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(25), 17894-17921. [Link]

-

Renck, D., et al. (2014). Human uridine phosphorylase-1 inhibitors: a new approach to ameliorate 5-fluorouracil-induced intestinal mucositis. Cancer Chemotherapy and Pharmacology, 74(3), 635–642. [Link]

-

Royal Society of Chemistry. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

-

ACS Publications. (2006). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 49(14), 4228–4237. [Link]

-

Patsnap Synapse. (2024). What are Uridine phosphorylase inhibitors and how do they work?. Retrieved from [Link]

-

Spasov, A. A., et al. (2022). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Pharmaceuticals, 15(11), 1361. [Link]

-

El-Sayed, N. F., et al. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. International Journal of Organic Chemistry, 4, 239-253. [Link]

- Zhang, L., et al. (2014). [Experimental study of the anti-inflammatory and analgesic effects of diethyl 1,3-dicyclohexyl- 1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate]. Zhonghua yi xue za zhi, 94(30), 2379–2382.

-

Antunes, G., et al. (2020). CPBMF65, a synthetic human uridine phosphorylase-1 inhibitor, reduces HepG2 cell proliferation through cell cycle arrest and senescence. Cancer Chemotherapy and Pharmacology, 85(6), 1135–1146. [Link]

-

Kim, M. J., et al. (2021). Anti-inflammatory effects of β-1,3-1,6-glucan derived from black yeast Aureobasidium pullulans in RAW264.7 cells. International Journal of Biological Macromolecules, 193(Pt A), 746–754. [Link]

-

Al-Shabib, N. A., et al. (2022). Potential Antiviral Action of Alkaloids. Viruses, 14(2), 272. [Link]

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Human uridine phosphorylase-1 inhibitors: a new approach to ameliorate 5-fluorouracil-induced intestinal mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]

- 6. CPBMF65, a synthetic human uridine phosphorylase-1 inhibitor, reduces HepG2 cell proliferation through cell cycle arrest and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. Studies on the anti-inflammatory action of 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Experimental study of the anti-inflammatory and analgesic effects of diethyl 1,3-dicyclohexyl- 1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effects of β-1,3-1,6-glucan derived from black yeast Aureobasidium pullulans in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. 6 Amino 1 3 Dimethyluracil Pharmaceutical Applications [hbgxchemical.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

The Emerging Therapeutic Potential of Substituted Dibutyluracils: A Technical Guide for Drug Discovery Professionals

Abstract

The uracil scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the development of therapeutic agents, particularly in oncology and virology. Chemical modifications of the uracil ring have yielded a plethora of derivatives with a wide spectrum of biological activities. Among these, N,N-disubstituted uracils, and specifically substituted dibutyluracil analogs, are emerging as a promising class of compounds with significant potential for the development of novel antiviral and anticancer therapies. This in-depth technical guide provides a comprehensive overview of the current understanding of substituted dibutyluracils, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action. We will delve into their potential as inhibitors of key viral and cellular enzymes and outline detailed experimental protocols for their synthesis and biological evaluation, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this intriguing chemical space.

Introduction: The Uracil Scaffold as a Privileged Structure in Medicinal Chemistry

Uracil and its derivatives are integral to numerous biological processes, primarily as a nucleobase in RNA.[1] The inherent ability of the uracil ring to engage in hydrogen bonding and other molecular interactions has made it an attractive starting point for the design of enzyme inhibitors and other bioactive molecules.[2] The well-established anticancer drug 5-fluorouracil (5-FU) stands as a testament to the therapeutic value of modified uracils, exerting its effect through the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.[3] This success has spurred extensive research into further modifications of the uracil core to enhance efficacy, selectivity, and pharmacokinetic properties.[4]

Substitutions at the N1 and N3 positions of the uracil ring have been shown to significantly influence the biological activity of the resulting compounds.[4][5] The introduction of alkyl groups, such as butyl chains, can modulate the lipophilicity of the molecule, potentially enhancing its ability to cross cellular membranes and interact with hydrophobic pockets within target proteins. This guide will specifically focus on uracil derivatives bearing two butyl groups, typically at the N1 and N3 positions, and explore how additional substitutions on the pyrimidine ring can fine-tune their biological activities.

Potential Biological Activities of Substituted Dibutyluracils

Antiviral Activity: Targeting Viral Polymerases

Recent research has highlighted the potential of N1,N3-disubstituted uracil derivatives as potent antiviral agents.[6][7] A significant area of interest is their ability to inhibit viral RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of many RNA viruses.[6][7]

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Studies on a panel of N1,N3-disubstituted uracil analogs have demonstrated their ability to inhibit the recombinant SARS-CoV-2 RdRp.[6][7] This inhibition is believed to occur through a non-nucleoside mechanism, where the compounds bind to an allosteric site on the enzyme, rather than the active site where nucleotide incorporation occurs. This binding event induces a conformational change in the enzyme, impairing its ability to synthesize viral RNA. The dibutyl substitutions at the N1 and N3 positions likely contribute to the hydrophobic interactions within this allosteric pocket.

Experimental Workflow: Evaluation of Antiviral Activity against RNA Viruses

Caption: A generalized workflow for the evaluation of antiviral activity.

Anticancer Activity: Exploring Multiple Mechanisms

Substituted uracils have a rich history in cancer chemotherapy, and dibutyluracil derivatives represent a new frontier in this area. Their potential anticancer effects are likely multifactorial, involving the inhibition of key enzymes in nucleotide metabolism and the induction of apoptosis.

2.2.1. Inhibition of Thymidylate Synthase

As analogs of the natural substrate, uracil derivatives can act as inhibitors of thymidylate synthase (TS), an enzyme crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[3][8] By blocking TS, these compounds can lead to a depletion of the dTMP pool, resulting in the inhibition of DNA synthesis and subsequent cell death in rapidly proliferating cancer cells. The nature of the substituent at the C5 position of the uracil ring is critical for the interaction with the enzyme's active site.[2]

2.2.2. Induction of Apoptosis

Several studies on substituted uracils have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells.[9] The precise mechanisms are still under investigation but may involve the activation of caspase cascades and the disruption of mitochondrial function. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines to determine their potency and selectivity.

Signaling Pathway: Induction of Apoptosis by Anticancer Agents

Caption: A simplified diagram of a potential apoptosis induction pathway.

Synthesis of Substituted Dibutyluracils

The synthesis of N1,N3-dibutyluracil derivatives typically involves the alkylation of a pre-substituted uracil precursor. A general synthetic scheme is outlined below.

Experimental Protocol: General Synthesis of N1,N3-Dibutyl-5-Substituted Uracils

-

Starting Material: Begin with the appropriately substituted 5-X-uracil (where X can be a halogen, nitro group, amino group, etc.).

-

Alkylation Reaction:

-

Dissolve the 5-X-uracil in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the nitrogen atoms of the uracil ring.

-

Add an excess of butyl bromide or butyl iodide to the reaction mixture.

-

Heat the reaction mixture under reflux for several hours to ensure complete dialkylation.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure N1,N3-dibutyl-5-X-uracil.

-

-

Characterization: Confirm the structure of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted dibutyluracils is highly dependent on the nature and position of the substituents on the uracil ring.

-

N1 and N3 Substituents: The presence of the two butyl groups at the N1 and N3 positions is crucial for enhancing lipophilicity, which can lead to improved cell permeability and interaction with hydrophobic binding pockets of target enzymes.[10]

-

C5 Substituents: The substituent at the C5 position plays a key role in modulating the electronic properties and steric bulk of the molecule, which directly impacts its binding affinity to the target. For example:

-

Halogens (F, Cl, Br, I): The introduction of a halogen at the C5 position can enhance the anticancer activity. 5-Fluorouracil is a classic example.[11] In the context of dibutyluracils, a 5-iodo substituent has been explored for its potential anticancer and antibacterial properties.[10][11][12]

-

Amino and Nitro Groups: These groups can introduce hydrogen bonding capabilities and alter the electronic nature of the uracil ring, potentially influencing interactions with the active site of enzymes.[13][14]

-

-

C6 Substituents: Modifications at the C6 position can also influence the biological activity profile. For instance, 6-aminouracil derivatives have been investigated as precursors for various bioactive compounds.[13][14]

Quantitative Data and Biological Evaluation

To rigorously assess the potential of substituted dibutyluracils, quantitative biological data is essential. This typically involves determining the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) against various targets.

Table 1: Representative Biological Activity Data for Substituted Uracil Derivatives

| Compound | Target/Cell Line | Activity | Reference |

| N1,N3-dicyclohexylmethyl-5-iodouracil | HepG2 (Liver Cancer) | IC₅₀ = 16.5 µg/mL | [10][11][12] |

| N1,N3-disubstituted uracil analogs | SARS-CoV-2 RdRp | Inhibition Observed | [6][7] |

| 5-Fluorouracil | Thymidylate Synthase | Potent Inhibitor | [3] |

Note: Specific IC₅₀/EC₅₀ values for a broad range of substituted dibutyluracils are not yet widely available in the public domain and represent an active area of research.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (substituted dibutyluracils) in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Future Directions and Conclusion

Substituted dibutyluracils represent a promising, yet underexplored, class of compounds with significant potential in antiviral and anticancer drug discovery. The initial findings on related N,N-disubstituted uracils provide a strong rationale for the systematic synthesis and evaluation of a broader library of dibutyluracil derivatives with diverse substitutions at the C5 and C6 positions.

Future research should focus on:

-

Synthesis of Novel Analogs: A focused library of N1,N3-dibutyluracils with various electron-donating and electron-withdrawing groups, as well as different steric properties, at the C5 and C6 positions should be synthesized.

-

Comprehensive Biological Screening: These compounds should be screened against a wide range of viruses (particularly RNA viruses) and cancer cell lines to identify lead candidates.

-

Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be conducted to identify their specific molecular targets and pathways.

-

In Vivo Efficacy and Toxicology: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

- Prachayasittikul, V., et al. (2009). Synthesis of N-substituted 5-iodouracils as antimicrobial and anticancer agents. Molecules, 14(7), 2768-2779.

- Poslu, A. H., et al. (2024). Design and Synthesis of β‐O‐Glucosylated 5‐(Arylidene)‐6‐Aminouracils: Towards Water‐Soluble 8‐Aryl Xanthines as Effective Enzyme Inhibitors. ChemistrySelect, 9(29), e202401394.

- Li, W., et al. (2010). Antiviral activity of recombinant cyanovirin-N against HSV-1. Virologica Sinica, 25(6), 421-428.

- El-Sayed, W. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(30), 21354-21376.

- Jubie, S., et al. (2012). Synthesis and In-vitro Anti-Cancer Screening of N1-[(Substituted Phenyl)Benzylidene]Benzohydrazides. Journal of Pharmaceutical Sciences and Research, 4(11), 1988.

- Ahmad, I., et al. (2022). Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. ACS Omega, 7(40), 35949-35961.

- Wang, Y., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of medicinal chemistry, 48(19), 6129-6139.

- Gorchakov, A. A., et al. (2022). Antiviral Activity of N1, N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. International journal of molecular sciences, 23(17), 10171.

- Li, W., et al. (2010). Antiviral activity of recombinant cyanovirin-N against HSV-1. Virologica Sinica, 25(6), 421-428.

- Drug Design Org. (2005).

- Al-Warhi, T., et al. (2023). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)

- Jackman, A. L., & Calvert, A. H. (1995). Enhancement of thymidylate synthase inhibition. Annals of Oncology, 6(9), 871-881.

- Prachayasittikul, V., et al. (2009). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. Molecules, 14(7), 2768-2779.

- Li, W., et al. (2010). Antiviral activity of recombinant cyanovirin-N against HSV-1. Virologica Sinica, 25(6), 421-428.

- El-Sayed, W. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(30), 21354-21376.

- Piaz, F. D., et al. (2021). Disrupters of the Thymidylate Synthase Homodimer Accelerate Its Proteasomal Degradation and Inhibit Cancer Growth. ChemRxiv.

- Zimmer, C., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6788.

- Prachayasittikul, V., et al. (2009). Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents. Molecules, 14(7), 2768-2779.

- Zhang, Y., et al. (2003). RETRACTED: Synthesis, Structure and Antitumor Activity of Dibutyltin Oxide Complexes with 5-Fluorouracil Derivatives. Crystal Structure of [(5-Fluorouracil)-1-CH2CH2COOSn(n-Bu) 2]4O2. Molecules, 8(3), 355-361.

- Weiss, J. T., et al. (2015). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. Frontiers in chemistry, 3, 66.

- Zhao, L., et al. (2010).

- Gorchakov, A. A., et al. (2022). Antiviral Activity of N1, N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. International journal of molecular sciences, 23(17), 10171.

- Palmer, B. D., et al. (1999). Structure-activity relationships for 5-substituted 1-phenylbenzimidazoles as selective inhibitors of the platelet-derived growth factor receptor. Journal of medicinal chemistry, 42(13), 2393-2404.

- Schnitzler, P. (2021). Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. Viruses, 13(10), 2023.

- Abdel-Wahab, B. F., et al. (2023). Reported thymidylate synthase inhibitors containing 1,3,4-oxadiazole and 1,2,3-triazole moieties: synthesis, anticancer activity, and in silico studies. RSC Advances, 13(20), 13615-13627.

- Gaimer, A., et al. (1996). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of medicinal chemistry, 39(23), 4532-4539.

- Kaur, R., et al. (2024). Uracil: A Pharmacophore with Diverse Biological Potential. ChemistrySelect, 9(1), e202303893.

- Szymańska, E., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1, 3-Disubstituted Thiourea Derivatives. International journal of molecular sciences, 22(21), 11634.

- BenchChem. (2025). Structure-activity relationship (SAR)

- Wang, Y., et al. (2022). Antiviral Activities of Officinaloside C against Herpes Simplex Virus-1. Viruses, 14(5), 1067.

- Al-Suhaimi, K. S., et al. (2022). Design, synthesis and biological evaluation of new eugenol derivatives containing 1,3,4-oxadiazole as novel inhibitors of thymidylate synthase. RSC advances, 12(1), 37-51.

- Zheldakova, R. A., et al. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules, 29(23), 5218.

- Varghese, J., et al. (2019). Antitumor and antiviral activities of 4-substituted 1,2,3-triazolyl-2,3-dibenzyl-L-ascorbic acid derivatives. Bioorganic & medicinal chemistry, 27(24), 115189.

- Brulikova, L., et al. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Molecules, 18(5), 5773-5787.

- Zhao, L., et al. (2010).

- Kumar, A., et al. (2020). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Bioorganic chemistry, 95, 103525.

- Seley-Radtke, K. L., et al. (2016). 1, 6-Bis [(benzyloxy) methyl] uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. Bioorganic & medicinal chemistry, 24(11), 2528-2537.

- Ghorab, M. M., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(1), 245.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. Scholars@Duke publication: Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. [scholars.duke.edu]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancement of thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of N-substituted 5-iodouracils as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-Amino-1,3-dibutyluracil in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Amino-1,3-dibutyluracil, a key intermediate in the synthesis of various biologically active compounds.[1][2][3] Recognizing the critical role of solubility data in drug development, process chemistry, and formulation science, this document outlines the theoretical principles governing the dissolution of this molecule in organic solvents.[4][5] In the absence of extensive published quantitative data for this specific uracil derivative, this guide emphasizes the experimental determination of solubility. It offers field-proven, step-by-step protocols for accurate and reproducible solubility measurements. Furthermore, it provides insights into predicting solubility trends based on the physicochemical properties of the solute and a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility behavior of 6-Amino-1,3-dibutyluracil to facilitate their research and development endeavors.

Introduction: The Significance of 6-Amino-1,3-dibutyluracil and Its Solubility

6-Amino-1,3-dibutyluracil belongs to the class of pyrimidine derivatives, which are of significant interest in medicinal and agricultural chemistry.[1] Uracil and its analogues are fundamental building blocks for synthesizing a wide array of heterocyclic compounds with potent biological activities, including antiviral and anticancer properties.[1][3] The N-alkylation of the uracil core, in this case with butyl groups, significantly modifies its lipophilicity and, consequently, its interaction with biological targets and its solubility profile.

Solubility is a pivotal physicochemical parameter that influences every stage of pharmaceutical development, from synthesis and purification to formulation and bioavailability.[4][5] An understanding of a compound's solubility in various organic solvents is essential for:

-

Reaction Optimization: Selecting appropriate solvents for synthesis to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

-

Crystallization and Purification: Designing efficient crystallization processes for isolating and purifying the final compound with high purity.[4]

-

Formulation Development: Choosing suitable solvent systems for creating stable and effective drug delivery systems.

-

Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.

This guide will delve into the factors governing the solubility of 6-Amino-1,3-dibutyluracil and provide a robust framework for its experimental determination.

Physicochemical Properties of 6-Amino-1,3-dibutyluracil

To understand the solubility of 6-Amino-1,3-dibutyluracil, it is crucial to first consider its molecular structure and inherent properties. While specific experimental data for the dibutyl derivative is scarce, we can infer its characteristics from closely related compounds such as 6-amino-1,3-dimethyluracil and 6-amino-1,3-dipropyluracil.[6][7]

| Property | Value (for related compounds) | Inferred Significance for 6-Amino-1,3-dibutyluracil |

| Molecular Formula | C12H21N3O2 | The presence of two butyl chains significantly increases the nonpolar character of the molecule compared to its dimethyl and dipropyl analogs. |

| Molecular Weight | 239.32 g/mol | A higher molecular weight than smaller analogs may influence crystal lattice energy. |

| Appearance | Likely a solid, potentially a crystalline powder.[7] | The physical form will impact the dissolution kinetics. |

| Melting Point | 6-Amino-1,3-dipropyluracil: 134-139 °C[7] | The melting point provides an indication of the crystal lattice energy; a higher melting point generally suggests lower solubility. |

| Polarity | The uracil core contains polar functional groups (amino, carbonyl) capable of hydrogen bonding, while the dibutyl chains are nonpolar. | This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. The dissolution process can be understood by considering the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

For 6-Amino-1,3-dibutyluracil, the key interactions are:

-

Hydrogen Bonding: The amino group and the carbonyl groups of the uracil ring can act as hydrogen bond donors and acceptors, respectively. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.

-

Dipole-Dipole Interactions: The polar uracil ring will interact favorably with polar solvents.

-

Van der Waals Forces: The nonpolar butyl chains will interact via London dispersion forces with nonpolar solvents.

The increased length of the alkyl chains from methyl to butyl is expected to enhance the solubility in less polar organic solvents and decrease it in highly polar solvents like water, as compared to its lower alkyl chain analogs.

Experimental Determination of Solubility

Given the lack of published data, an experimental approach is necessary to determine the solubility of 6-Amino-1,3-dibutyluracil. The shake-flask method is a reliable and widely used technique for this purpose.[4]

Step-by-Step Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment:

-

6-Amino-1,3-dibutyluracil (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-Amino-1,3-dibutyluracil to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the supernatant through a syringe filter into a clean, tared vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of 6-Amino-1,3-dibutyluracil using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard calibration curve).

-

-

Data Calculation:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the experimental determination of solubility via the shake-flask method.

Predicted Solubility Profile and Data Summary

While experimental data is paramount, a qualitative prediction of the solubility of 6-Amino-1,3-dibutyluracil in common organic solvents can be made based on their polarity and hydrogen bonding capacity. The following table presents a hypothetical, yet scientifically reasoned, solubility profile. Researchers should use this as a template to be populated with their experimentally determined values.

| Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility Trend | Experimental Solubility (mg/mL at 25°C) |

| Hexane | 0.1 | None | Very Low | To be determined |

| Toluene | 2.4 | None | Low | To be determined |

| Ethyl Acetate | 4.4 | Acceptor | Moderate | To be determined |

| Acetone | 5.1 | Acceptor | Moderate to High | To be determined |

| Isopropanol | 3.9 | Donor & Acceptor | High | To be determined |

| Ethanol | 4.3 | Donor & Acceptor | High | To be determined |

| Methanol | 5.1 | Donor & Acceptor | Moderate to High | To be determined |

| Acetonitrile | 5.8 | Acceptor | Moderate | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | Very High | To be determined |

| Water | 10.2 | Donor & Acceptor | Very Low | To be determined |

Causality behind the Predictions:

-

Nonpolar Solvents (Hexane, Toluene): The energy required to break the strong hydrogen bonds and dipole-dipole interactions of the uracil core's crystal lattice is not compensated by the weak van der Waals forces with these solvents, leading to very low solubility.

-

Polar Aprotic Solvents (Ethyl Acetate, Acetone, Acetonitrile, DMSO): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, which will facilitate the dissolution of the polar uracil core. The presence of the nonpolar butyl chains will also contribute favorably to solubility in these less polar environments compared to water. DMSO is expected to be an excellent solvent due to its high polarity and strong hydrogen bond accepting capability.

-

Polar Protic Solvents (Alcohols): Alcohols like ethanol and isopropanol are expected to be good solvents as they can act as both hydrogen bond donors and acceptors, effectively solvating the uracil core. Their alkyl chains also provide a favorable environment for the butyl groups of the solute.

-

Water: Despite its high polarity and hydrogen bonding capacity, the two long, nonpolar butyl chains will lead to a significant hydrophobic effect, resulting in very low aqueous solubility.

Conclusion and Future Directions

This technical guide has provided a foundational understanding of the solubility of 6-Amino-1,3-dibutyluracil in organic solvents. While a lack of published data necessitates an experimental approach, the theoretical principles and detailed protocols outlined herein offer a robust starting point for researchers. The shake-flask method, when executed with precision, will yield the reliable quantitative data required for advancing research and development involving this important uracil derivative.

Future work should focus on the systematic experimental determination of the solubility of 6-Amino-1,3-dibutyluracil in a wide range of mono- and binary solvent systems at various temperatures. Such data would be invaluable for developing thermodynamic models to predict solubility, thereby accelerating process development and formulation design in the pharmaceutical and chemical industries.[8][9]

References

- Hebei Guangxing Chemical Industry Co., Ltd. (n.d.). 6-Amino-1,3-Dimethyluracil.

- Chem-Impex. (n.d.). 6-Amino-1,3-dimethyluracil.

- Sigma-Aldrich. (n.d.). 6-Amino-1,3-dipropyluracil 97.

- ResearchGate. (n.d.). Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents.

- ResearchGate. (n.d.). Solubility measurement, thermodynamic correlation and molecular simulations of uracil in (alcohol + water) binary solvents at (283.15–318.15) K.

- ResearchGate. (n.d.). Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques.

- RSC Publishing. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity.

- MDPI. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

- MyBioSource. (n.d.). 6-Amino-1,3-dibutyluracil biochemical.

- ACS Publications. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study.

- ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- ACS Publications. (n.d.). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models.

- NIH. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.

- Arabian Journal of Chemistry. (n.d.). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study.

- PubMed. (2021). Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mybiosource.com [mybiosource.com]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]

- 7. 6-Amino-1,3-dipropyluracil 97 41862-14-0 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

Discovering Novel Bioactive Compounds from 6-Amino-1,3-dibutyluracil: A Multi-pronged Strategy for Modern Drug Discovery

An In-Depth Technical Guide

Abstract

The uracil scaffold, a fundamental component of RNA, has long been a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Among these, the 6-aminouracil subclass stands out as a particularly versatile starting point for drug discovery due to its synthetic tractability and diverse pharmacological potential.[3] This guide presents a comprehensive, multi-pronged strategy for the discovery of novel bioactive compounds, using 6-Amino-1,3-dibutyluracil as a core scaffold. We will delve into the rationale behind experimental design, providing detailed protocols for rational drug design, combinatorial synthesis, high-throughput screening, and in silico modeling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity for the identification of next-generation therapeutics.

The Core Scaffold: 6-Amino-1,3-dibutyluracil

The journey of discovery begins with a thorough understanding of the starting material. 6-Amino-1,3-dibutyluracil is a pyrimidine derivative characterized by a uracil core, an amino group at the C6 position, and two butyl chains at the N1 and N3 positions. This unique combination of features provides a foundation ripe for chemical exploration.

-

The Privileged Pyrimidine Core: The central uracil ring is a well-established pharmacophore, capable of engaging in various biological interactions, particularly hydrogen bonding.

-

The Reactive 6-Amino Group: This exocyclic amine is a key handle for chemical modification. Its electron-donating nature also activates the C5 position of the uracil ring, making it more susceptible to electrophilic attack—a crucial feature for synthetic diversification.[4]

-

Lipophilic N-Butyl Groups: The presence of n-butyl groups at the N1 and N3 positions significantly increases the molecule's lipophilicity compared to unsubstituted aminouracil. This modification can enhance membrane permeability and solubility in organic solvents, which are advantageous properties for both synthesis and biological testing. The compound is noted to be soluble in DMSO, methanol, chloroform, and dichloromethane.[5]

These structural attributes make 6-Amino-1,3-dibutyluracil an excellent starting point for building a diverse chemical library aimed at identifying novel bioactive agents.

Caption: Structure of 6-Amino-1,3-dibutyluracil with key sites for diversification highlighted.

Strategy I: Rational Drug Design and Combinatorial Synthesis

The cornerstone of our discovery effort is the creation of a focused chemical library. By systematically modifying the 6-Amino-1,3-dibutyluracil scaffold, we can explore the structure-activity relationship (SAR) and identify key chemical features required for biological activity. This approach prioritizes chemical diversity around a proven core.

Causality Behind Experimental Choices

Our synthetic strategy targets three primary sites for diversification: the exocyclic 6-amino group, the activated C5 position, and the core pyrimidine structure via bioisosteric replacement.

-

Diversification at the 6-Amino Group: Acylation, sulfonylation, and reductive amination are chosen to introduce a wide range of functionalities. Amides and sulfonamides are prevalent in marketed drugs and can form crucial hydrogen bond interactions within a target's binding site.

-

Diversification at the C5 Position: The nucleophilicity of C5, enhanced by the adjacent amino group, allows for the introduction of electrophiles.[4] This position is a common site for substitution in other bioactive uracils, such as 5-Fluorouracil, demonstrating its importance for modulating activity.[6]

-

Bioisosteric Replacement: This strategy involves replacing functional groups with others that have similar physical or chemical properties.[7] For example, replacing a carbonyl oxygen with sulfur (to form a thiouracil) can alter the molecule's electronic profile and hydrogen bonding capacity, potentially leading to improved potency or selectivity.[8][9]

Caption: Synthetic diversification strategy for the 6-Amino-1,3-dibutyluracil scaffold.

Experimental Protocol: Parallel Synthesis of an N-Acyl Derivative Library

This protocol describes a self-validating system for generating a small library of N-acylated derivatives in a parallel format.

-

Preparation: In an array of reaction vials, add 6-Amino-1,3-dibutyluracil (1.0 eq.), a suitable base such as triethylamine (1.2 eq.), and a dry aprotic solvent (e.g., Dichloromethane or THF).

-

Reagent Addition: To each vial, add a unique acid chloride or anhydride (1.1 eq.) from a pre-prepared stock solution. Include a control vial with no acid chloride to monitor the stability of the starting material.

-

Reaction: Seal the vials and allow them to stir at room temperature. Monitor the reaction progress by taking small aliquots for Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis against the starting material and control vial.

-

Workup: Once the reaction is deemed complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the crude product and purify using an appropriate method, such as flash column chromatography or preparative HPLC, to yield the pure N-acylated derivative.

-

Characterization: Confirm the structure and purity of each derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% for biological screening.

Data Presentation: Representative Derivative Library

The following table illustrates a hypothetical set of synthesized derivatives, showcasing the introduction of diverse chemical functionalities.

| Compound ID | R-Group (Acyl) | Formula | M.W. ( g/mol ) | cLogP (Predicted) |

| ADBU-001 | Acetyl | C₁₄H₂₃N₃O₃ | 281.35 | 1.85 |

| ADBU-002 | Benzoyl | C₁₉H₂₅N₃O₃ | 343.42 | 3.60 |

| ADBU-003 | Cyclohexanecarbonyl | C₁₉H₃₁N₃O₃ | 349.47 | 3.95 |

| ADBU-004 | Thiophene-2-carbonyl | C₁₇H₂₃N₃O₃S | 353.45 | 3.41 |

| ADBU-005 | 4-Fluorobenzoyl | C₁₉H₂₄FN₃O₃ | 361.41 | 3.78 |

Strategy II: High-Throughput Screening (HTS)

With a diverse library in hand, the next step is to identify biological activity. HTS allows for the rapid evaluation of thousands of compounds against specific biological targets, enabling the swift identification of "hits."[10]

The HTS Workflow: A System for Self-Validation

A robust HTS campaign is a self-validating system built on careful assay design and stringent controls. The goal is to minimize false positives and negatives, ensuring that identified hits are genuine.

Caption: A generalized workflow for a High-Throughput Screening (HTS) campaign.

Experimental Protocol: Cell-Based Cytotoxicity HTS Against MCF-7 Breast Cancer Cells

This protocol outlines a common HTS assay to identify compounds with anticancer potential.

-

Cell Seeding: Using an automated liquid handler, dispense MCF-7 cells into 384-well clear-bottom assay plates at a pre-determined optimal density. Incubate the plates under standard cell culture conditions (37°C, 5% CO₂) for 24 hours.

-

Compound Addition: Transfer nanoliter volumes of the synthesized compound library from the source plates to the assay plates using an acoustic dispenser (e.g., Labcyte Echo). Each compound is tested at a final concentration of 10 µM.

-

Controls: Each plate must contain:

-

Negative Controls: Wells treated with DMSO vehicle only (represents 0% inhibition).

-

Positive Controls: Wells treated with a known cytotoxic agent like Doxorubicin (represents 100% inhibition).

-

-

Incubation: Incubate the plates for 72 hours to allow for the compounds to exert their effects.

-

Viability Measurement: Add a lytic reagent that measures ATP content as an indicator of cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Signal Detection: Measure luminescence on a compatible plate reader.

-

Data Analysis: Normalize the data using the plate controls. Calculate the percent inhibition for each compound. Hits are typically defined as compounds exhibiting inhibition greater than three standard deviations from the mean of the negative controls.

Data Presentation: Hypothetical HTS Results

Confirmed hits are subjected to dose-response analysis to determine their potency (IC₅₀).

| Compound ID | Primary Screen (% Inhibition @ 10µM) | Hit Confirmed? | IC₅₀ (µM) |

| ADBU-001 | 8.2 | No | > 50 |

| ADBU-002 | 15.6 | No | > 50 |

| ADBU-003 | 65.3 | Yes | 8.7 |

| ADBU-004 | 22.1 | No | > 50 |

| ADBU-005 | 89.7 | Yes | 1.2 |

Strategy III: In Silico and Computational Approaches

Computational chemistry provides a powerful, resource-efficient way to guide a drug discovery campaign. By predicting how our designed molecules might behave, we can prioritize the synthesis of compounds with the highest likelihood of success and gain insights into their potential mechanism of action.

The In Silico Workflow

This workflow integrates computational predictions with experimental synthesis and testing, creating a feedback loop that accelerates discovery.

Caption: An integrated in silico workflow for hit discovery and lead optimization.

Key Computational Methods

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. The resulting "docking score" provides an estimate of binding affinity, allowing for the ranking of virtual compounds.

-

Pharmacophore Modeling: Based on a set of known active molecules, a pharmacophore model can be generated. This model is an ensemble of steric and electronic features necessary for biological activity, which can be used to screen for other molecules containing the same features.

-

ADMET Prediction: In silico models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This is critical for identifying and eliminating compounds with potential liabilities (e.g., poor oral bioavailability, high toxicity) early in the discovery process, saving significant time and resources.

Conclusion and Future Directions

The discovery of novel bioactive compounds from 6-Amino-1,3-dibutyluracil is a highly achievable goal through the systematic application of modern drug discovery techniques. The integrated strategy outlined in this guide—combining rational design, parallel synthesis, high-throughput screening, and computational modeling—provides a robust framework for success.

The identification of potent "hits" from the initial screening campaign is not the end, but rather the beginning of the next phase: lead optimization. Subsequent efforts will focus on refining the SAR, improving potency and selectivity, and optimizing pharmacokinetic properties to develop a preclinical candidate. The versatility and proven track record of the uracil scaffold suggest that 6-Amino-1,3-dibutyluracil is a valuable starting point for these endeavors, with the potential to yield novel therapeutics for a range of human diseases.

References

- Preparation method of 6-amino-1, 3-dimethyl uracil. Google Patents.

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health (NIH). Available from: [Link]

-

Uracil as a Zn-Binding Bioisostere of the Allergic Benzenesulfonamide in the Design of Quinoline–Uracil Hybrids as Anticancer Carbonic Anhydrase Inhibitors. National Institutes of Health (NIH). Available from: [Link]

-

Efficient Construction and Effective Screening of Synthetic Domain Antibody Libraries. JoVE. Available from: [Link]

-

The synthesis and properties of some 5-substituted uracil derivatives. PubMed. Available from: [Link]

-

Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available from: [Link]

-

KU-HTS Compound Libraries. High Throughput Screening Laboratory, University of Kansas. Available from: [Link]

-

6-Amino-1,3-dimethyluracil. PubChem, National Institutes of Health (NIH). Available from: [Link]

-

Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm (RSC Publishing). Available from: [Link]

-

The Crucial Role of Uracil in Pharmaceutical Advancements. Available from: [Link]

-

Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. Available from: [Link]

-

Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. ResearchGate. Available from: [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central, National Institutes of Health (NIH). Available from: [Link]

-

Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. Available from: [Link]

-

Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. Available from: [Link]

-

Synthesis of the derivatives of 6-amino-uracil labelled with 14 C. PubMed. Available from: [Link]

-

High-Throughput Screening & Discovery. Southern Research. Available from: [Link]

-

Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

Sources

- 1. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]

- 2. japsonline.com [japsonline.com]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. mybiosource.com [mybiosource.com]

- 6. nbinno.com [nbinno.com]

- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uracil as a Zn-Binding Bioisostere of the Allergic Benzenesulfonamide in the Design of Quinoline–Uracil Hybrids as Anticancer Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 10. southernresearch.org [southernresearch.org]

The Lipophilic Balance: A Technical Guide to the Pharmacokinetic Profile of N-Alkylated Uracil Derivatives

Introduction: The Enduring Relevance of the Uracil Scaffold in Drug Discovery

The uracil scaffold, a fundamental pyrimidine nucleobase, is a cornerstone in medicinal chemistry, serving as the structural foundation for a multitude of therapeutic agents.[1] Its derivatives have demonstrated significant clinical success, particularly in antiviral and anticancer therapies.[2] The mechanism of action often involves the mimicry of endogenous nucleosides, thereby interfering with nucleic acid synthesis and other vital cellular processes.[3] However, the inherent polarity of the uracil ring can limit its bioavailability, presenting a significant hurdle in drug development. To overcome this, medicinal chemists frequently employ N-alkylation to modulate the physicochemical properties of the molecule, aiming to enhance its pharmacokinetic profile.

This guide provides an in-depth technical exploration of the critical relationship between lipophilicity and the pharmacokinetic properties of N-alkylated uracil derivatives, with a conceptual focus on dibutyluracil analogs. As a Senior Application Scientist, the following sections synthesize established principles with practical, field-proven methodologies to provide researchers and drug development professionals with a robust framework for designing and evaluating these promising compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Section 1: The Pivotal Role of Lipophilicity in Pharmacokinetics

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a paramount physicochemical parameter that governs a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5] It dictates the ease with which a compound can traverse cellular membranes, a critical step for oral absorption and distribution to target tissues.[6] The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity.[7]

For uracil derivatives, a delicate balance of lipophilicity is essential. While increased lipophilicity, achieved through N-alkylation, can enhance membrane permeability and absorption, excessive lipophilicity can lead to several undesirable consequences:

-

Reduced Aqueous Solubility: Highly lipophilic compounds may exhibit poor solubility in the gastrointestinal fluids, leading to incomplete dissolution and reduced absorption.[8]

-

Increased Metabolic Clearance: More lipophilic molecules are often more readily metabolized by hepatic enzymes, such as the cytochrome P450 system, resulting in a shorter half-life.[8]

-

Non-specific Binding: Increased lipophilicity can lead to greater binding to plasma proteins and sequestration in adipose tissues, reducing the concentration of free drug available to interact with its target.

-

Potential for Toxicity: High lipophilicity has been associated with an increased risk of off-target effects and toxicity.

The strategic addition of alkyl groups, such as butyl chains, to the uracil core is a deliberate effort to navigate this complex interplay and optimize the pharmacokinetic profile for therapeutic efficacy.

Section 2: Structure-Lipophilicity Relationships in N-Alkylated Uracils

The introduction of alkyl chains at the N1 and N3 positions of the uracil ring systematically increases the molecule's lipophilicity. This relationship, while seemingly straightforward, is governed by the principles of substituent effects on molecular properties.

Illustrative Structure-Lipophilicity Progression:

| Compound | R1 | R2 | Expected LogP Trend | Rationale |

| Uracil | H | H | Lowest | Parent scaffold with highest polarity. |

| N1-Butyluracil | Butyl | H | Increased | Addition of one lipophilic butyl group. |

| N1,N3-Dibutyluracil | Butyl | Butyl | Significantly Increased | Introduction of two butyl chains markedly increases lipophilicity. |

| N1,N3-Dihexyluracil | Hexyl | Hexyl | Highest | Longer alkyl chains contribute to greater lipophilicity. |

This trend underscores the direct and predictable impact of N-alkylation on the lipophilicity of the uracil core. The choice of alkyl chain length, therefore, becomes a critical design element in achieving the desired LogP value for optimal pharmacokinetic performance.

Section 3: Methodologies for Lipophilicity and Pharmacokinetic Profiling

A robust evaluation of N-alkylated uracil derivatives necessitates a combination of computational, in vitro, and in vivo methodologies. The following protocols are presented as self-validating systems, incorporating controls and clear endpoints to ensure data integrity.

Computational Prediction of Lipophilicity (In Silico)

In the early stages of drug discovery, computational methods provide a rapid and cost-effective means of estimating LogP values for a large number of virtual compounds.[9] Various algorithms, including atom-based and fragment-based methods, are available.[10]

Workflow for In Silico LogP Prediction:

Caption: In silico workflow for predicting the LogP of novel derivatives.

Experimental Determination of Lipophilicity: RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable experimental method for determining lipophilicity.[11] It measures the retention time of a compound on a nonpolar stationary phase, which correlates with its LogP value.

Detailed Protocol for RP-HPLC-based LogP Determination:

-

Preparation of Standards: A series of standard compounds with known LogP values are prepared in a suitable solvent (e.g., methanol).

-

Sample Preparation: The N-alkylated uracil derivative is dissolved in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometry at a wavelength where the uracil scaffold absorbs (e.g., 260 nm).

-

-

Calibration Curve: The retention times (t_R) of the standard compounds are measured and used to calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0, where t_0 is the dead time. A calibration curve is generated by plotting log(k) against the known LogP values of the standards.

-

Analysis of Test Compound: The N-alkylated uracil derivative is injected, and its retention time is measured to calculate its log(k) value.

-

LogP Determination: The LogP of the test compound is determined by interpolating its log(k) value on the calibration curve.

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are crucial for predicting the in vivo metabolic clearance of a drug candidate. These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[5]

Workflow for In Vitro Metabolic Stability Assay:

Caption: Experimental workflow for determining in vitro metabolic stability.

Interpretation of Results: A shorter in vitro half-life and higher intrinsic clearance suggest that the compound is rapidly metabolized, which may lead to low in vivo exposure. The expected trend is that as the alkyl chain length on the uracil derivative increases, its lipophilicity rises, making it a better substrate for metabolic enzymes and thus decreasing its metabolic stability.

In Vivo Pharmacokinetic Studies

Animal models are employed to determine the in vivo pharmacokinetic parameters of promising candidates. These studies provide crucial information on bioavailability, plasma concentration-time profiles, and clearance mechanisms.

Protocol for a Rodent Pharmacokinetic Study:

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

-

Dosing:

-

Intravenous (IV) Administration: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein to determine clearance and volume of distribution.

-

Oral (PO) Administration: A single oral gavage dose (e.g., 5-10 mg/kg) is administered to assess oral absorption and bioavailability.

-

-

Blood Sampling: Serial blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma.

-

Bioanalysis: The concentration of the N-alkylated uracil derivative in plasma is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key parameters.

Key Pharmacokinetic Parameters:

| Parameter | Description | Impact of Increased Lipophilicity (e.g., Dibutyluracil) |

| Cmax | Maximum plasma concentration | May increase due to better absorption, but could decrease if first-pass metabolism is high. |

| Tmax | Time to reach Cmax | Generally decreases with faster absorption. |

| AUC | Area under the plasma concentration-time curve (total drug exposure) | Can increase with improved absorption but decrease with higher clearance. |

| t½ | Elimination half-life | Often decreases due to increased metabolic clearance. |

| CL | Clearance | Tends to increase as the compound becomes a better substrate for metabolizing enzymes. |

| Vd | Volume of distribution | Typically increases as the compound distributes more readily into tissues. |

| F (%) | Oral Bioavailability | The net result of absorption and first-pass metabolism; often has an optimal range. |

Section 4: Integrated Data Analysis and Candidate Selection

The successful development of an N-alkylated uracil derivative hinges on the integrated analysis of data from all profiling stages. The goal is to identify a candidate with a balanced profile: sufficient lipophilicity for good absorption, but not so high as to cause poor solubility or rapid metabolic clearance.

Logical Framework for Candidate Prioritization:

Caption: Integrated workflow for lead candidate selection.

Conclusion: A Data-Driven Approach to Optimizing Uracil Derivatives